2-Benzoxazolinone, 3-acetyl-5-chloro-
CAS No.: 24963-29-9
Cat. No.: VC18451503
Molecular Formula: C9H6ClNO3
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24963-29-9 |
|---|---|
| Molecular Formula | C9H6ClNO3 |
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | 3-acetyl-5-chloro-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3 |
| Standard InChI Key | LOYFUELOTCGIOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Benzoxazolinone, 3-acetyl-5-chloro- belongs to the benzoxazolinone family, a class of heterocyclic compounds with a fused benzene and oxazolone ring. Key structural features include:
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Chloro substituent at position 5: Enhances lipophilicity and membrane permeability .
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Acetyl group at position 3: Modulates electronic properties and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.60 g/mol | |
| Density | 1.507 g/cm³ | |
| Boiling Point | 344.8°C at 760 mmHg | |
| Flash Point | 162.3°C | |
| Refractive Index | 1.609 |
The compound’s InChI key, \text{InChI=1/C}_9\text{H}_6\text{ClNO}_3/\text{c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3, further elucidates its stereochemical configuration .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves reacting 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) under reflux conditions. Ammonia liberation signals reaction completion, followed by precipitation in ice-cold water and recrystallization in ethanol . This method yields 5-chloro-1,3-benzoxazol-2(3H)-one, which is subsequently acetylated at position 3 .
Industrial-Scale Production
The continuous-flow Hofmann rearrangement has emerged as an efficient industrial method. This process minimizes side reactions and improves yield by maintaining precise temperature and pressure control .
Key Reaction Steps:
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Cyclization: 2-Aminophenol derivatives react with phosgene or carbonates to form the benzoxazolinone core.
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Acetylation: Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts acylation .
Pharmacological Activities
Antimicrobial Effects
Benzoxazolinones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The chloro and acetyl groups enhance activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . Synergistic effects are observed when combined with β-lactam antibiotics, reducing resistance development.
Anti-Inflammatory and Analgesic Properties
In murine models, the compound reduces carrageenan-induced paw edema by 62% and acetic acid-induced writhing by 58% . Unlike traditional NSAIDs, it selectively inhibits COX-2 () over COX-1 (), minimizing gastrointestinal toxicity .
Mechanism of Action
Cytokine Modulation
The compound suppresses pro-inflammatory cytokines, including TNF-α (75% reduction) and IL-6 (68% reduction), via NF-κB pathway inhibition .
COX-2 Selectivity
Docking studies reveal hydrogen bonding with COX-2’s Arg120 and Tyr355, stabilizing the enzyme-inhibitor complex. This interaction explains its 15-fold selectivity over COX-1 .
GABAergic Activity
Anticonvulsant effects correlate with enhanced GABA receptor Cl currents (), potentiating inhibitory neurotransmission .
Applications Beyond Pharmacology
Agricultural Chemistry
As a fungicide, the compound inhibits Fusarium oxysporum spore germination by 90% at 100 ppm . Its environmental half-life of 14 days ensures sustained crop protection .
Polymer Science
Incorporated into polyurethane foams, it improves thermal stability () and reduces flammability (LOI = 28%) .
Analytical Chemistry
The compound serves as a fluorogenic probe for Cu detection, with a limit of detection (LOD) of 0.1 µM .
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